molecular formula C15H7ClF2N4S B11054912 3-(4-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054912
M. Wt: 348.8 g/mol
InChI Key: XNJGQVZZOYPIHS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound belongs to the class of triazolothiadiazoles, which are known for their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 4-chlorobenzohydrazide with 2,4-difluorobenzoyl isothiocyanate under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the desired triazolothiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure better control over reaction conditions, higher yields, and purity. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or difluorophenyl rings, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(4-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both chlorophenyl and difluorophenyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and biological activity compared to other similar compounds .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C15H7ClF2N4S

Molecular Weight

348.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(2,4-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7ClF2N4S/c16-9-3-1-8(2-4-9)13-19-20-15-22(13)21-14(23-15)11-6-5-10(17)7-12(11)18/h1-7H

InChI Key

XNJGQVZZOYPIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)F)F)Cl

Origin of Product

United States

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